3-Benzoylthiazolidine-2-thione is synthesized from thiazolidine-2-thione, a compound widely recognized for its role in drug synthesis. Thiazolidine-2-thione itself serves as a precursor for various derivatives that exhibit significant pharmacological properties, including anti-inflammatory and antimicrobial activities . The classification of 3-benzoylthiazolidine-2-thione falls under the category of thiazolidines, which are known for their sulfur-containing heterocycles.
The synthesis of 3-benzoylthiazolidine-2-thione typically involves the reaction of thiazolidine-2-thione with benzoyl chloride in the presence of a base such as sodium hydroxide. The general procedure can be summarized as follows:
This method yields 3-benzoylthiazolidine-2-thione with good purity and yield.
The molecular structure of 3-benzoylthiazolidine-2-thione can be described by its chemical formula . The structure features:
The compound exhibits characteristic spectral data:
3-Benzoylthiazolidine-2-thione participates in various chemical reactions:
These reactions are significant for further functionalizing the compound into more complex derivatives.
The mechanism of action for compounds like 3-benzoylthiazolidine-2-thione often involves interaction with biological targets such as enzymes or receptors.
3-Benzoylthiazolidine-2-thione exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for various applications.
The applications of 3-benzoylthiazolidine-2-thione span multiple fields:
The systematic IUPAC name for this heterocyclic compound is phenyl(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone, reflecting its core structural features: a thiazolidine ring with a thione group at C2 and a benzoyl moiety at N3. Its molecular formula is C₁₀H₉NOS₂, with a molecular weight of 223.31 g/mol [3] [6]. The SMILES notation is C1CSC(=S)N1C(=O)C2=CC=CC=C2, which encodes the bicyclic system comprising a 1,3-thiazolidine-2-thione scaffold linked to a benzoyl group via a tertiary nitrogen. The structural formula (Figure 1) highlights the planar benzoyl ring conjugated to the non-aromatic thiazolidine ring, with the C=O and C=S groups in proximity, enabling potential electronic interactions [1].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | phenyl(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Molecular Formula | C₁₀H₉NOS₂ |
Molecular Weight | 223.31 g/mol |
CAS Registry Number | 70326-37-3 |
PubChem CID | 839954 |
3-Benzoylthiazolidine-2-thione exhibits thione-thiol tautomerism, a dynamic equilibrium between two constitutional isomers (Figure 2):
Density functional theory (DFT) studies on analogous thiazolidine-2-thiones indicate the thione tautomer is >20 kJ/mol more stable than the thiol form. The electron-withdrawing benzoyl group further diminishes the thiol form’s stability by reducing electron density at N3, thereby suppressing proton migration [4] [10].
Comprehensive spectroscopic analyses provide insights into the compound’s electronic environment and bonding:
Aromatic C=C: 1580–1600 cm⁻¹ (benzene ring)The absence of S–H stretching (2550–2600 cm⁻¹) confirms the thione tautomer’s dominance [3] [6].
Nuclear Magnetic Resonance (NMR):
δ 192.5 (C=S), 170.2 (C=O), 134.5–128.2 (aromatic carbons), 45.1 (N–CH₂), 32.8 (S–CH₂)Deshielding of the carbonyl carbon (δ >170 ppm) indicates conjugation with the thione group [3] [6].
Mass Spectrometry: Electron ionization (EI-MS) shows the molecular ion peak at m/z 223.31 ([M]⁺), with key fragments at m/z 105 (benzoyl⁺), 77 (C₆H₅⁺), and 56 (C₂H₂NS⁺) [3].
Table 2: Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
IR (KBr) | 1690 cm⁻¹ | ν(C=O) benzoyl |
1220 cm⁻¹ | ν(C=S) thione | |
¹H NMR | 7.45–7.90 ppm (multiplet) | Aromatic H (benzoyl) |
3.50–4.45 ppm (multiplet) | –CH₂– (thiazolidine) | |
¹³C NMR | 192.5 ppm | C=S |
170.2 ppm | C=O |
Single-crystal X-ray diffraction studies, though not reported for 3-benzoylthiazolidine-2-thione itself, can be inferred from structurally related thiazolidinethiones:
The compound’s crystalline morphology (light yellow needles) and sharp melting point (108–112°C) confirm high lattice stability [3] [6]. Computational models predict a density of ~1.45 g/cm³ and layer-like molecular arrangements parallel to the crystallographic ab-plane.
Table 3: Inferred Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c (predicted) |
Key Bond Lengths | C=O: 1.22 Å; C=S: 1.68 Å |
Intermolecular Contacts | S⋯H–C: 2.8–3.0 Å; π⋯π: 3.4–3.6 Å |
Concluding Remarks
3-Benzoylthiazolidine-2-thione’s molecular architecture—defined by its tautomeric stability, spectroscopic signatures, and inferred crystalline order—underpins its utility as a synthon in medicinal and materials chemistry. The benzoyl group’s electronic influence and the thione’s conformational rigidity merit further crystallographic validation to map non-covalent interactions driving solid-state assembly.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4